N-(3-ACETYLPHENYL)-2-[N-(2-PHENYLETHYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE
Overview
Description
N-(3-ACETYLPHENYL)-2-[N-(2-PHENYLETHYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE: is a complex organic compound that features multiple functional groups, including an acetamide, a sulfonamide, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-2-[N-(2-PHENYLETHYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE can be approached through a multi-step organic synthesis process:
Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, can be synthesized by acetylation of aniline using acetic anhydride under acidic conditions.
Preparation of the Sulfonamide Intermediate: The 4-methoxybenzenesulfonyl chloride can be reacted with 2-phenylethylamine in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Coupling Reaction: The final step involves coupling the acetylphenyl intermediate with the sulfonamide intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-2-[N-(2-PHENYLETHYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the methoxy group can be oxidized under strong oxidative conditions.
Reduction: The acetamide and sulfonamide groups can be reduced to their corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-ACETYLPHENYL)-2-[N-(2-PHENYLETHYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its multiple functional groups.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-2-[N-(2-PHENYLETHYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
N-(3-ACETYLPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(3-ACETYLPHENYL)-2-[N-(2-PHENYLETHYL)4-CHLOROBENZENESULFONAMIDO]ACETAMIDE: Contains a chloro group instead of a methoxy group, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the methoxy group in N-(3-ACETYLPHENYL)-2-[N-(2-PHENYLETHYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-19(28)21-9-6-10-22(17-21)26-25(29)18-27(16-15-20-7-4-3-5-8-20)33(30,31)24-13-11-23(32-2)12-14-24/h3-14,17H,15-16,18H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXOBZODICHNPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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